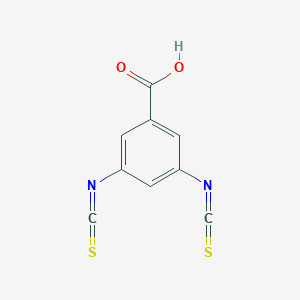![molecular formula C8H15N B136504 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane CAS No. 149846-60-6](/img/structure/B136504.png)
6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane, also known as tropinone or ecgonine ketone, is a bicyclic organic compound that belongs to the class of tropanes. It is a key intermediate in the synthesis of various important pharmaceuticals, including cocaine, atropine, scopolamine, and other tropane alkaloids. The unique structure and properties of tropinone make it an important target for synthetic chemists and medicinal chemists.
Wirkmechanismus
The mechanism of action of 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane is not well understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on the central nervous system.
Biochemische Und Physiologische Effekte
Tropinone has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anesthetic properties, as well as anticonvulsant activity. It has also been shown to have potential anticancer activity, although the mechanism of action is not well understood. Additionally, 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane has been shown to have effects on the cardiovascular system, including vasodilation and decreased heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
Tropinone is a valuable starting material for the synthesis of various tropane alkaloids, including cocaine, atropine, and scopolamine. It is also a useful tool for studying the biological activity of tropane alkaloids. However, its low yield and complex synthesis make it difficult to work with in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research on 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane. One area of interest is the development of new synthetic methods for the production of 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane and other tropane alkaloids. Another area of interest is the study of the biological activity of 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane and its potential as a drug target. Additionally, there is interest in the development of new tropane alkaloids with improved pharmacological properties.
Synthesemethoden
The synthesis of 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane involves several steps, starting from the reaction of pyrrole with acetone to form pyrrole-2-carboxaldehyde. The aldehyde is then condensed with methylamine to form the corresponding imine, which is reduced with sodium borohydride to form the amine. The amine is then oxidized with potassium permanganate to form 6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane. The overall yield of this synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
Tropinone has been extensively studied for its potential use as a starting material for the synthesis of various tropane alkaloids. It has also been studied for its biological activity, including its effects on the central nervous system and its potential as a drug target. Tropinone has been shown to have anticonvulsant, analgesic, and anesthetic properties, as well as potential anticancer activity.
Eigenschaften
CAS-Nummer |
149846-60-6 |
|---|---|
Produktname |
6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane |
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
6-propan-2-yl-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H15N/c1-6(2)9-7-4-3-5-8(7)9/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZDLLZJXEZHLETJ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2C1CCC2 |
Kanonische SMILES |
CC(C)N1C2C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



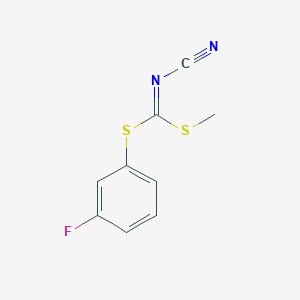
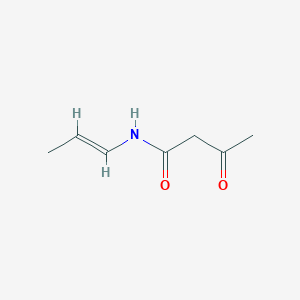
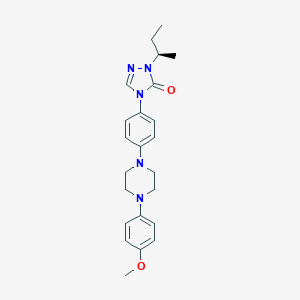
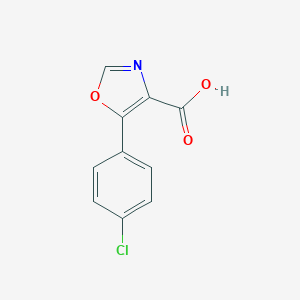
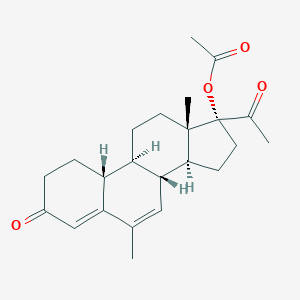
![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)
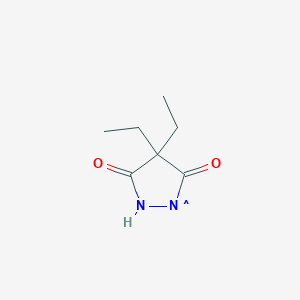
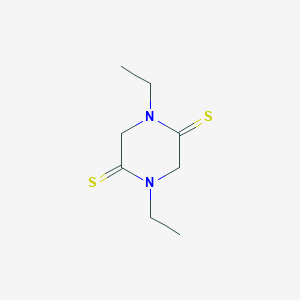
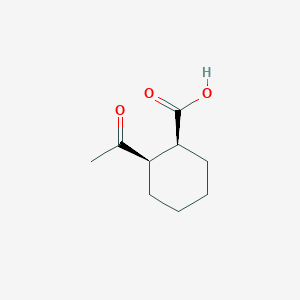
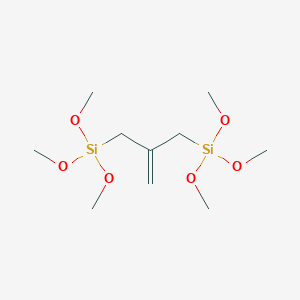
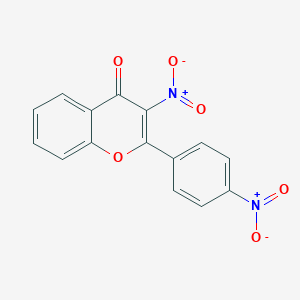
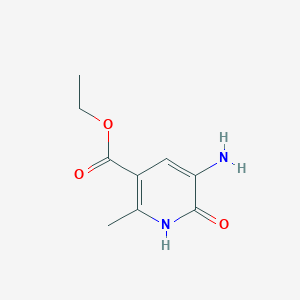
![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)
